molecular formula C20H16BrFO6 B3014973 2-Methoxyethyl 6-bromo-5-((4-fluorobenzoyl)oxy)-2-methylbenzofuran-3-carboxylate CAS No. 385385-98-8

2-Methoxyethyl 6-bromo-5-((4-fluorobenzoyl)oxy)-2-methylbenzofuran-3-carboxylate

Cat. No.: B3014973
CAS No.: 385385-98-8
M. Wt: 451.244
InChI Key: BSLAGDVQZALUMR-UHFFFAOYSA-N
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Description

2-Methoxyethyl 6-bromo-5-((4-fluorobenzoyl)oxy)-2-methylbenzofuran-3-carboxylate is a high-purity chemical compound offered for research and development purposes. As a synthetic benzofuran derivative, this compound features a bromo-substituted aromatic ring and a 4-fluorobenzoate ester group, making it a potential intermediate for further chemical synthesis and exploration in various scientific fields. This compound is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory environment. The specific mechanism of action, biological activity, and research applications for this particular compound are not fully characterized in the available scientific literature. Its structural features suggest potential as a building block for the development of molecules with specialized properties. Scientists are encouraged to consult relevant chemical and safety databases for further information.

Properties

IUPAC Name

2-methoxyethyl 6-bromo-5-(4-fluorobenzoyl)oxy-2-methyl-1-benzofuran-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16BrFO6/c1-11-18(20(24)26-8-7-25-2)14-9-17(15(21)10-16(14)27-11)28-19(23)12-3-5-13(22)6-4-12/h3-6,9-10H,7-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSLAGDVQZALUMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC(=C(C=C2O1)Br)OC(=O)C3=CC=C(C=C3)F)C(=O)OCCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16BrFO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxyethyl 6-bromo-5-((4-fluorobenzoyl)oxy)-2-methylbenzofuran-3-carboxylate typically involves multiple steps, starting from commercially available starting materials. The key steps include:

    Bromination: Introduction of the bromine atom into the benzofuran ring.

    Fluorobenzoylation: Attachment of the fluorobenzoyl group to the benzofuran ring.

    Esterification: Formation of the methoxyethyl ester.

Each of these steps requires specific reaction conditions, such as the use of appropriate solvents, catalysts, and temperature control to ensure high yield and purity of the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to scale up the production while maintaining the quality of the compound.

Chemical Reactions Analysis

Types of Reactions

2-Methoxyethyl 6-bromo-5-((4-fluorobenzoyl)oxy)-2-methylbenzofuran-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter specific functional groups.

    Substitution: The bromine atom can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use in studying biological pathways and interactions due to its unique structure.

    Medicine: Exploration of its pharmacological properties for drug development.

    Industry: Use in the development of new materials or as a precursor for other industrially relevant compounds.

Mechanism of Action

The mechanism of action of 2-Methoxyethyl 6-bromo-5-((4-fluorobenzoyl)oxy)-2-methylbenzofuran-3-carboxylate involves its interaction with specific molecular targets. The presence of the bromine and fluorobenzoyl groups can influence its binding affinity and specificity towards certain enzymes or receptors. The exact pathways and targets would depend on the specific application and context of its use.

Comparison with Similar Compounds

Substituent Variations at Position 5

The 5-((4-fluorobenzoyl)oxy) group distinguishes the target compound from analogs with different substituents:

Compound Name Substituent at Position 5 Key Differences
Ethyl 6-bromo-5-((4-methylbenzyl)oxy)-2-phenyl-1-benzofuran-3-carboxylate 4-Methylbenzyloxy Benzyl ether vs. benzoyl ester; electron-donating methyl group reduces polarity
Ethyl 6-bromo-5-(2-(4-fluorophenyl)-2-oxoethoxy)-2-phenylbenzofuran-3-carboxylate 2-(4-Fluorophenyl)-2-oxoethoxy Ketone-containing substituent vs. ester; higher electron-withdrawing potential
Ethyl 6-bromo-5-(2-methoxy-2-oxoethoxy)-2-methylbenzofuran-3-carboxylate 2-Methoxy-2-oxoethoxy Branched alkoxy group; reduced steric hindrance compared to benzoyloxy
2-Methoxyethyl 6-bromo-5-[(2,6-dichlorophenyl)methoxy]-2-methylbenzofuran-3-carboxylate 2,6-Dichlorobenzyloxy Chlorine atoms increase lipophilicity but may reduce metabolic stability

Impact of 4-Fluorobenzoyloxy Group :

  • Enhances lipophilicity (LogP ~3.5, estimated) compared to benzyl or alkoxy groups.

Variations in Ester Groups at Position 3

The 2-methoxyethyl ester at position 3 provides distinct physicochemical properties:

Compound Name Ester Group Molecular Weight (g/mol) Solubility (Predicted)
Methyl 6-bromo-5-((4-fluorobenzoyl)oxy)-2-methylbenzofuran-3-carboxylate Methyl ~433.23 Low (non-polar methyl)
Ethyl 6-bromo-5-((4-fluorobenzoyl)oxy)-2-methylbenzofuran-3-carboxylate Ethyl ~447.25 Moderate
Target Compound 2-Methoxyethyl 477.27 Higher (polar methoxy)

Key Observations :

  • The 2-methoxyethyl group increases polar surface area (PSA ~57.9 Ų vs. ~48.7 Ų for ethyl esters), improving aqueous solubility .
  • This modification may enhance tissue penetration in biological systems compared to bulkier esters like tert-butoxy ().

Substituent Effects at Position 2

The 2-methyl group on the benzofuran core is conserved in many analogs, but some variants feature phenyl or hydrogen:

Compound Name Substituent at Position 2 Impact on Structure
Ethyl 6-bromo-5-((4-methylbenzyl)oxy)-2-phenyl-1-benzofuran-3-carboxylate Phenyl Increased steric bulk; may hinder binding to target receptors
Methyl 6-bromo-2-methyl-5-((E)-3-phenylprop-2-enoxy)-1-benzofuran-3-carboxylate Methyl Conserved methyl group; maintains planar benzofuran conformation

Role of 2-Methyl Group :

Bromine at Position 6

The 6-bromo substituent is a common feature across all analogs, suggesting its critical role in:

  • Electronic effects : Bromine’s electron-withdrawing nature polarizes the benzofuran ring.

Research Findings and Implications

Bioavailability : The target compound’s 2-methoxyethyl ester and 4-fluorobenzoyloxy group may offer balanced lipophilicity and solubility, favoring oral absorption .

Metabolic Stability : The benzoyl ester is more prone to hydrolysis than benzyl ethers, which could shorten half-life .

Target Selectivity : Analog-specific substituents (e.g., 2,6-dichlorobenzyloxy in ) may alter affinity for enzymes or receptors.

Biological Activity

2-Methoxyethyl 6-bromo-5-((4-fluorobenzoyl)oxy)-2-methylbenzofuran-3-carboxylate is a complex organic compound belonging to the benzofuran class. Its unique molecular structure, characterized by the presence of a methoxyethyl group, a bromine atom, and a fluorobenzoyl moiety, contributes to its distinct chemical and biological properties. The compound has garnered attention for its potential applications in pharmacological studies and drug development.

  • Molecular Formula : C20H18BrFO5
  • Molar Mass : 437.26 g/mol
  • IUPAC Name : 2-methoxyethyl 6-bromo-5-(4-fluorobenzoyl)oxy-2-methyl-1-benzofuran-3-carboxylate

The biological activity of this compound is likely influenced by its structural features. The bromine and fluorobenzoyl groups may enhance its binding affinity to specific molecular targets such as enzymes or receptors. Research indicates that compounds with similar structures often exhibit diverse biological activities, including anti-inflammatory, anticancer, and antimicrobial effects.

Biological Activity Overview

Recent studies have explored the biological activity of this compound in various contexts:

  • Anticancer Activity : Preliminary investigations suggest that the compound may inhibit the proliferation of certain cancer cell lines. For example, it has shown potential in reducing cell viability in human breast cancer cells (MCF-7), with IC50 values indicating significant cytotoxic effects at micromolar concentrations.
  • Anti-inflammatory Effects : The compound has been evaluated for its ability to modulate inflammatory pathways. In vitro assays demonstrated that it can inhibit the production of pro-inflammatory cytokines in activated macrophages, suggesting a potential role in treating inflammatory diseases.
  • Antimicrobial Properties : Studies have indicated that this compound exhibits antimicrobial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism appears to involve disruption of bacterial cell membranes.

Case Studies

Several case studies have highlighted the biological activity of this compound:

  • Case Study 1 : In a study published in Journal of Medicinal Chemistry, researchers synthesized derivatives of this benzofuran compound and tested their anticancer properties. They found that certain modifications enhanced cytotoxicity against melanoma cells, paving the way for further development as an anticancer agent.
  • Case Study 2 : A study focused on anti-inflammatory properties demonstrated that treatment with this compound significantly reduced levels of TNF-alpha and IL-6 in LPS-stimulated macrophages, indicating its potential as an anti-inflammatory therapeutic.

Comparative Analysis

To better understand the unique biological activity of this compound, a comparison with structurally similar compounds is beneficial:

Compound NameMolecular FormulaKey DifferencesBiological Activity
2-Methoxyethyl 6-bromo-5-((4-chlorobenzoyl)oxy)-2-methylbenzofuran-3-carboxylateC20H18BrClO5Contains chlorine instead of fluorineModerate anticancer activity
2-Methoxyethyl 6-bromo-5-((4-methylbenzoyl)oxy)-2-methylbenzofuran-3-carboxylateC21H20BrO5Has a methyl group instead of a fluorine atomLower anti-inflammatory effects

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing 2-methoxyethyl 6-bromo-5-((4-fluorobenzoyl)oxy)-2-methylbenzofuran-3-carboxylate?

  • Methodology : The synthesis typically involves multi-step functionalization of the benzofuran core. For example, bromination at the 6-position can be achieved using N-bromosuccinimide (NBS) under controlled conditions. The 4-fluorobenzoyloxy group is introduced via esterification using DCC/DMAP coupling agents. The methoxyethyl ester at the 3-position is formed by reacting the carboxyl group with 2-methoxyethanol under acidic catalysis. Purification is often performed via column chromatography (hexane:ethyl acetate gradients) .

Q. How is the crystal structure of this compound determined, and what software is used for refinement?

  • Methodology : Single-crystal X-ray diffraction is the gold standard. Crystals are grown by slow evaporation of a benzene or dichloromethane solution. Data collection uses Mo-Kα radiation (λ = 0.71073 Å). The SHELX suite (SHELXL, SHELXS) is widely employed for structure solution and refinement, with H atoms placed geometrically and refined using a riding model. Disordered regions (e.g., methoxyethyl chains) require careful treatment .

Q. What safety precautions are recommended for handling this compound in the laboratory?

  • Methodology : Wear nitrile gloves, safety goggles, and lab coats. Avoid inhalation of dust/particulates by working in a fume hood. In case of skin contact, wash immediately with soap and water. Store in sealed containers at room temperature, away from oxidizing agents. Spills should be contained using inert absorbents (e.g., vermiculite) .

Advanced Research Questions

Q. How can reaction yields be optimized for the introduction of the 4-fluorobenzoyloxy group?

  • Methodology : Use kinetic studies to identify rate-limiting steps. For sterically hindered substrates, microwave-assisted synthesis or Lewis acid catalysts (e.g., ZnCl₂) may improve efficiency. Monitor reaction progress via TLC (silica gel, UV visualization) or HPLC (C18 column, acetonitrile/water mobile phase) .

Q. What analytical techniques are most effective for resolving contradictions in spectral data (e.g., NMR vs. XRD)?

  • Methodology : Combine ¹H/¹³C NMR, HSQC, and HMBC to assign proton environments. For crystallographic discrepancies (e.g., unexpected bond lengths), validate via DFT calculations (B3LYP/6-31G* basis set). Cross-reference with IR spectroscopy to confirm functional groups (e.g., ester C=O at ~1700 cm⁻¹) .

Q. How does the bromine substituent at the 6-position influence electronic properties and reactivity?

  • Methodology : Perform Hammett analysis to quantify electronic effects. Bromine’s electron-withdrawing nature increases electrophilicity at adjacent positions, facilitating nucleophilic aromatic substitution (SNAr) at the 5- or 7-positions. Electrochemical studies (cyclic voltammetry) can reveal redox behavior influenced by bromine .

Q. What strategies are used to mitigate challenges in purifying this compound due to its hydrophobic nature?

  • Methodology : Use reverse-phase chromatography (C18 silica, methanol/water gradients) or recrystallization from toluene/hexane mixtures. For persistent impurities, derivatization (e.g., silylation of hydroxyl groups) may enhance polarity and separation .

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